molecular formula C16H23NO2 B11715178 4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

Cat. No.: B11715178
M. Wt: 261.36 g/mol
InChI Key: CQKOYFVTJFAYOB-UHFFFAOYSA-N
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Description

4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a hydroxycyclohexyl group attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Hydroxycyclohexyl Group: This step involves the addition of a cyclohexyl group followed by hydroxylation. The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, and the hydroxylation can be achieved using reagents such as osmium tetroxide or hydrogen peroxide.

    Methylation: The methyl group can be introduced using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the tetrahydroisoquinoline core using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated or fully reduced tetrahydroisoquinoline.

    Substitution: Formation of chloro or bromo derivatives.

Scientific Research Applications

4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as monoamine oxidase or receptors such as dopamine receptors.

    Pathways Involved: It may influence neurotransmitter pathways, leading to potential effects on mood and cognition.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxycyclohexyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, which may affect its biological activity.

    2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol: Lacks the hydroxycyclohexyl group, which may influence its chemical reactivity and applications.

Uniqueness

4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to the presence of both the hydroxycyclohexyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

4-(1-hydroxycyclohexyl)-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C16H23NO2/c1-17-10-12-9-13(18)5-6-14(12)15(11-17)16(19)7-3-2-4-8-16/h5-6,9,15,18-19H,2-4,7-8,10-11H2,1H3

InChI Key

CQKOYFVTJFAYOB-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)O)C3(CCCCC3)O

Origin of Product

United States

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